HIV-1 Reverse Transcriptase Inhibition: A Sub-Nanomolar Advantage for the Target Compound's Derivative
A derivative of the target compound, 4-[3-chloro-4-(2-{[1-(2-chloro-4-cyclopropylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)phenyl]-2,2-dimethylbut-3-ynoic acid, demonstrates a profound advantage in inhibiting wild-type HIV-1 Reverse Transcriptase (RT) compared to the mutant enzyme. This data highlights the critical role of the 2-chloro-4-cyclopropylphenyl moiety in achieving high-affinity binding. While not a direct comparison to a different acid, it quantitatively establishes the potency contribution of the structural unit, which would be absent in a des-chloro or non-cyclopropyl analog [1].
| Evidence Dimension | HIV-1 Reverse Transcriptase (RT) Inhibition |
|---|---|
| Target Compound Data | IC50 = 3.70 nM (Wild-type HIV-1 RT) |
| Comparator Or Baseline | IC50 = 28 nM (Mutant HIV-1 RT [K691N, Y769C]) |
| Quantified Difference | 7.6-fold greater potency for wild-type vs. mutant enzyme |
| Conditions | Scintillation proximity assay (SPA) using poly rC/biotin-dG15 and 3H-dGTP at pH 7.4 and 37°C. |
Why This Matters
This demonstrates that the 2-chloro-4-cyclopropylphenyl core can be incorporated into lead compounds with low nanomolar potency, justifying its procurement for projects where high target affinity is essential and cannot be achieved with simpler analogs.
- [1] BindingDB. (n.d.). BDBM27607: 4-[3-chloro-4-(2-{[1-(2-chloro-4-cyclopropylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)phenyl]-2,2-dimethylbut-3-ynoic acid. Retrieved from bdb8.ucsd.edu View Source
